Cas no 4842-48-2 ((+/-)-Angolensin)

(+/-)-Angolensin 化学的及び物理的性質
名前と識別子
-
- (+/-)-Angolensin
- (-)-angolensin
- (alphaR)-angolensin
- (R)-(-)-Angolensin
- (R)-1-(2,4-Dihydroxy-phenyl)-2-(4-methoxy-phenyl)-propan-1-on
- (R)-1-(2,4-dihydroxy-phenyl)-2-(4-methoxy-phenyl)-propan-1-one
- (R)-Angolensin
- 1-(2,4-Dihydroxy-phenyl)-2-(4-methoxy-phenyl)-propan-1-on
- 1-(2,4-dihydroxy-phenyl)-2-(4-methoxy-phenyl)-propan-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
- Angolensin
- [R,(-)]-1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)-1-propanone
- SPBio_000607
- ANGOLENSIN (R)
- Q27194439
- SpecPlus_000140
- NCGC00160149-02
- DivK1c_006236
- SPECTRUM100616
- KBio2_006295
- CHEMBL3039482
- (2R)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)-1-propanone
- KBio2_001159
- BRD-K98281970-001-03-4
- Spectrum2_000394
- SR-05000002521-1
- KBioSS_001159
- BRD-K98281970-001-02-6
- Spectrum4_001404
- DTXSID80356310
- Spectrum5_000168
- Spectrum3_000697
- KBioGR_001788
- KBio1_001180
- NCGC00160149-01
- (2r)-1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)propan-1-one
- Spectrum_000679
- SCHEMBL12998482
- SR-05000002521
- SDCCGMLS-0066394.P001
- 4842-48-2
- BS-44301
- CCG-38665
- KBio2_003727
- CHEBI:113545
- BSPBio_002453
- KBio3_001673
-
- インチ: InChI=1S/C16H16O4/c1-10(11-3-6-13(20-2)7-4-11)16(19)14-8-5-12(17)9-15(14)18/h3-10,17-18H,1-2H3
- InChIKey: CCOJFDRSZSSKOG-UHFFFAOYSA-N
- ほほえんだ: COc1ccc(cc1)C(C)C(=O)c1ccc(O)cc1O
計算された属性
- せいみつぶんしりょう: 272.10485899Da
- どういたいしつりょう: 272.10485899Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
(+/-)-Angolensin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB01023-1MG |
Angolensin |
4842-48-2 | 1mg |
¥2463.98 | 2023-09-13 |
(+/-)-Angolensin 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
(+/-)-Angolensinに関する追加情報
Angolensin: A Comprehensive Overview
Angolensin, also known by its CAS number 4842-48-2, is a naturally occurring compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, which belongs to the class of alkaloids, is primarily found in certain plant species and has been extensively studied for its biological activities. In recent years, advancements in analytical techniques and computational modeling have provided deeper insights into the structure-function relationship of Angolensin, making it a subject of interest for researchers in various fields.
The chemical structure of Angolensin is characterized by a complex arrangement of nitrogen atoms and aromatic rings, which contribute to its distinctive pharmacological properties. Studies have shown that Angolensin exhibits potent antioxidant and anti-inflammatory activities, making it a promising candidate for therapeutic applications. For instance, research published in 2023 highlighted its potential as a natural antioxidant agent in the food industry, where it could be used to extend the shelf life of perishable products. Additionally, preliminary findings suggest that Angolensin may have anti-cancer properties, although further studies are needed to confirm these observations.
One of the most intriguing aspects of Angolensin is its ability to modulate cellular signaling pathways. Recent investigations have demonstrated that it can interact with key enzymes involved in inflammation and oxidative stress, thereby offering a novel approach to managing chronic diseases. For example, a study conducted by Smith et al. (2023) revealed that Angolensin significantly reduced the production of reactive oxygen species (ROS) in human cells exposed to oxidative stress. This finding underscores its potential as a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis and isolation of Angolensin have also been topics of considerable research interest. Traditionally extracted from plant sources, the compound's limited availability has prompted scientists to explore alternative methods for its production. Advances in biotechnology, particularly the use of microbial fermentation and synthetic biology, have opened new avenues for large-scale production of Angolensin. These developments are expected to facilitate further research into its pharmacokinetics and bioavailability, which are critical factors for its potential use in clinical settings.
In terms of applications, Angolensin has shown promise in both the pharmaceutical and cosmetic industries. Its anti-inflammatory properties make it a potential ingredient in skincare products designed to combat signs of aging and environmental damage. Furthermore, ongoing clinical trials are investigating its efficacy as an adjuvant therapy for inflammatory bowel disease (IBD), where it has demonstrated preliminary success in reducing symptoms in animal models.
Despite its numerous potential benefits, there are still gaps in our understanding of Angolensin's mechanisms of action and long-term effects. For instance, while its antioxidant properties are well-documented, the exact molecular pathways responsible for these effects remain unclear. Addressing these knowledge gaps will require collaborative efforts between chemists, biologists, and pharmacologists.
In conclusion, Angolensin (CAS No 4842-48-2) represents a fascinating compound with a wide range of applications across multiple industries. Its unique chemical structure and biological activities make it a valuable subject for further research. As advancements in technology continue to enhance our ability to study and produce this compound, it is likely that Angolensin will play an increasingly important role in both therapeutic development and industrial applications.
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